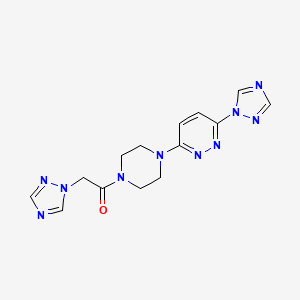
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone, also known as FLEA, is a chemical compound that has been studied for its potential use in scientific research. FLEA belongs to the class of compounds known as designer drugs, which are synthetic substances designed to mimic the effects of illicit drugs. In recent years, FLEA has gained attention for its potential applications in neuroscience and pharmacology research.
Mécanisme D'action
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is believed to exert its effects on the central nervous system through its interactions with various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. It has been shown to act as a dopamine reuptake inhibitor, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, enhanced cognitive performance, and alterations in neurotransmitter levels and receptor binding.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone in lab experiments is its ability to selectively target specific neurotransmitter systems, which may allow researchers to study the effects of these systems in more detail. However, one limitation of using 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is its potential for abuse, which may limit its use in certain settings.
Orientations Futures
There are several potential future directions for research on 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of new compounds based on 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone, which may have improved pharmacological properties. Another area of interest is the study of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone in different animal models and human subjects, which may provide further insights into its effects on the central nervous system. Additionally, research on the potential therapeutic applications of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone may lead to the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized using a variety of methods, including the reaction of 4-fluorophenylacetic acid with 1-azepanamine, followed by the reaction of the resulting intermediate with 2-methoxyphenylacetyl chloride. Other methods involve the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone has been studied for its potential applications in neuroscience and pharmacology research. In particular, it has been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter systems and affect behavior.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-25-20-8-3-2-6-17(20)14-21(24)23-13-5-4-7-18(15-23)16-9-11-19(22)12-10-16/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLWDKSMRLWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)
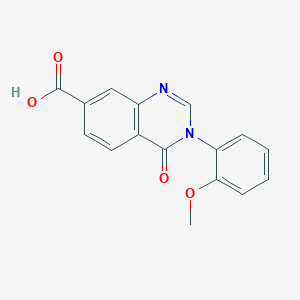
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)

![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
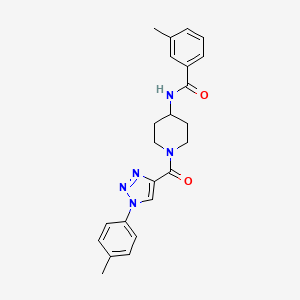
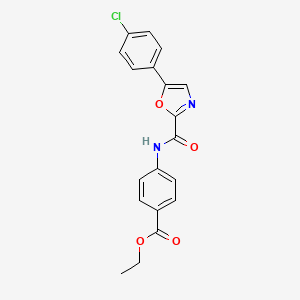

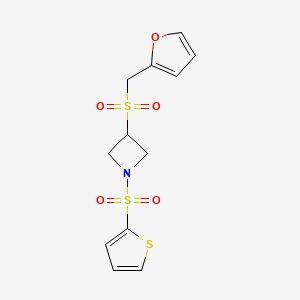
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)
